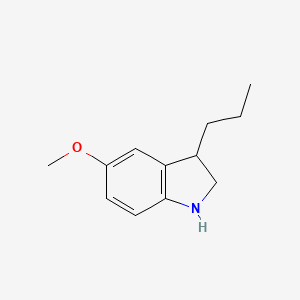

5-Methoxy-3-propyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-methoxy-3-propyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h5-7,9,13H,3-4,8H2,1-2H3 |

InChI Key |

SADPKZOJFZCCFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Pre Clinical Pharmacological Investigations of 5 Methoxy 3 Propyl 2,3 Dihydro 1h Indole

Mechanistic Investigations in In Vitro Models

Extensive searches of publicly available scientific literature and chemical databases did not yield any specific in vitro pharmacological data for the compound 5-Methoxy-3-propyl-2,3-dihydro-1H-indole. Consequently, detailed research findings on its mechanism of action, including receptor binding affinities and functional assay results, could not be provided.

No data tables on the in vitro activity of this specific compound are available in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Propyl Chain at Position 3 and its Impact on Biological Activity

The substituent at the 3-position of the dihydroindole ring plays a crucial role in modulating the biological activity of these compounds. The size, lipophilicity, and conformation of this group can significantly influence receptor binding and functional activity. In the case of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole, the propyl group is a simple alkyl chain that can be systematically altered to explore the SAR at this position.

Research on related 3-substituted indoles has demonstrated that varying the length and branching of the alkyl chain can have a profound effect on biological outcomes. For instance, in a series of cannabimimetic indoles, the length of the N-1 alkyl side chain was found to be critical for high-affinity binding to cannabinoid receptors, with an optimal length of at least three carbons. nih.gov While this finding pertains to the N-1 position of an indole (B1671886), it highlights the general principle that the length of an alkyl substituent can significantly impact receptor interaction.

Systematic modifications of the 3-propyl group could include:

Chain Length Variation: Shortening the chain to ethyl or methyl, or elongating it to butyl, pentyl, or hexyl, would modulate the lipophilicity and the spatial extension of the molecule. An optimal chain length is often required for fitting into a specific hydrophobic pocket of a target receptor.

Branching: Introducing branching, such as an isopropyl or isobutyl group, would increase the steric bulk and potentially alter the conformational preferences of the side chain, which could lead to enhanced selectivity for a particular receptor subtype.

Introduction of Functional Groups: Replacing the terminal methyl of the propyl group with a polar functional group, such as a hydroxyl, amino, or carboxyl group, could introduce new hydrogen bonding interactions with the target, potentially increasing affinity and altering the pharmacological profile.

The following interactive table illustrates hypothetical changes in biological activity based on the modification of the C3-alkyl chain, drawing parallels from SAR studies of related heterocyclic compounds.

| Modification of C3-Propyl Chain | Rationale | Predicted Impact on Biological Activity |

| Shortening (e.g., Ethyl, Methyl) | Decreased lipophilicity and size. | May decrease affinity if a larger hydrophobic pocket is involved. |

| Elongation (e.g., Butyl, Pentyl) | Increased lipophilicity. | May enhance affinity up to an optimal length, beyond which steric hindrance could occur. |

| Branching (e.g., Isopropyl) | Increased steric bulk. | Could improve selectivity for specific receptor subtypes. |

| Introduction of a polar group (e.g., -OH) | Potential for new hydrogen bond interactions. | May increase affinity and alter the pharmacokinetic profile. |

Exploration of Substituent Effects at the Methoxy (B1213986) Position 5

The 5-methoxy group on the dihydroindole ring is a key determinant of the electronic properties and the hydrogen bonding capacity of the molecule. The oxygen atom can act as a hydrogen bond acceptor, and the methoxy group as a whole influences the electron density of the aromatic ring, which can be crucial for π-π stacking interactions with aromatic amino acid residues in a receptor binding pocket.

Studies on isomeric methoxy substitutions on indolyl-pyridinyl-propenones have shown that the position of the methoxy group can significantly alter both the potency and the mechanism of cell death. nih.gov Specifically, the 5-methoxy substitution was found to be optimal for inducing methuosis, while moving it to the 6-position switched the biological activity to microtubule disruption. nih.gov This underscores the critical importance of the substituent's location on the indole nucleus.

Exploration of substituent effects at this position could involve:

Alkoxy Chain Homologation: Replacing the methoxy group with ethoxy, propoxy, or larger alkoxy groups would increase lipophilicity and could probe the size of the binding pocket in that region.

Bioisosteric Replacement: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can modulate the electronic character of the aromatic ring. Bioisosteres for a methoxy group include, but are not limited to, hydroxyl, methylthio, amino, or halogen groups.

Positional Isomerism: Moving the methoxy group to other positions on the aromatic ring (e.g., 4, 6, or 7) would likely have a significant impact on the biological activity, as seen in related indole series. nih.gov

The following interactive data table provides a hypothetical overview of the effects of substituting the 5-methoxy group, based on general principles of medicinal chemistry.

| Substituent at Position 5 | Electronic Effect | Potential for H-bonding | Predicted Impact on Biological Activity |

| -OCH3 (Methoxy) | Electron-donating | Acceptor | Baseline activity |

| -OH (Hydroxyl) | Electron-donating | Donor and Acceptor | May increase affinity through additional H-bonding. |

| -F (Fluoro) | Electron-withdrawing | Weak Acceptor | Could alter electronic interactions and metabolic stability. |

| -CN (Cyano) | Strong electron-withdrawing | Acceptor | Significant change in electronic properties, likely altering binding mode and activity. |

Influence of N-Substitution on Biological Profile

The nitrogen atom of the dihydroindole ring is a common site for modification in drug discovery programs. The presence of a hydrogen atom allows it to act as a hydrogen bond donor. Alkylation or acylation of this nitrogen removes this hydrogen bond donor capability and introduces a substituent that can occupy additional space in the binding pocket or modulate the physicochemical properties of the compound, such as its basicity and lipophilicity.

Studies on N-alkylation of spiperone (B1681076) analogues have shown that the nature of the N-substituent can significantly affect the affinity and selectivity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors. nih.gov Similarly, in the noroxymorphindole series, various N-alkyl and N-alkenyl substituents were found to influence opioid receptor affinity, selectivity, and efficacy. nih.gov

Potential modifications at the N-1 position of this compound include:

N-Acylation: The introduction of an acyl group would result in an amide, which is a neutral moiety at physiological pH. This would significantly alter the electronic properties and hydrogen bonding capabilities compared to the parent amine.

N-Arylation: The addition of an aryl or heteroaryl group could introduce further π-π or other aromatic interactions with the target protein.

The following interactive table illustrates the potential impact of N-substitution on the biological profile.

| N-1 Substituent | H-Bonding Capability | Basicity | Predicted Impact on Biological Profile |

| -H | Donor | Basic | Baseline profile |

| -CH3 (Methyl) | None | Tertiary amine (more basic) | May increase affinity if a hydrophobic pocket is available; alters pKa. |

| -COCH3 (Acetyl) | None (acceptor at carbonyl) | Neutral (amide) | Significant change in electronic and physicochemical properties; may alter receptor interactions. |

| -Benzyl | None | Tertiary amine | Potential for additional aromatic interactions; increased lipophilicity. |

Stereochemical Implications for Receptor Recognition and Functional Responses

The 3-position of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-5-Methoxy-3-propyl-2,3-dihydro-1H-indole and (S)-5-Methoxy-3-propyl-2,3-dihydro-1H-indole. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the two enantiomers.

The differential activity of stereoisomers is exemplified in a study of a compound with two asymmetric centers, where each of the four possible stereoisomers displayed a distinct pharmacological profile as a vasodilator and/or beta-adrenergic antagonist. drughunter.com This highlights the importance of evaluating the individual enantiomers of a chiral compound.

For this compound, the two enantiomers would orient the 3-propyl group in different three-dimensional arrangements. This would lead to one enantiomer fitting more favorably into the binding site of a target protein than the other. The enantiomer that has the optimal stereochemistry for interacting with the receptor is termed the "eutomer," while the less active enantiomer is the "distomer." In some cases, the distomer may be inactive or even contribute to off-target effects.

Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound would be a critical step in understanding its SAR and for the development of a potentially more potent and selective therapeutic agent.

| Stereoisomer | Spatial Orientation of C3-Propyl Group | Predicted Receptor Interaction |

| Racemate (mixture of R and S) | Both orientations present | Average of the activities of the two enantiomers. |

| (R)-enantiomer | Specific 3D orientation | Potentially higher affinity and/or different functional activity compared to the (S)-enantiomer. |

| (S)-enantiomer | Opposite 3D orientation to the (R)-enantiomer | Potentially lower affinity or a different biological profile compared to the (R)-enantiomer. |

Scaffold Hopping and Bioisosteric Replacements within the Dihydroindole Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. nih.gov The dihydroindole core of this compound can be replaced with other heterocyclic systems to explore new chemical space and potentially improve drug-like properties.

Bioisosteric replacement of the indole moiety has been successfully employed to develop potent and selective inhibitors of various enzymes. chim.it For example, scaffold hopping from an indole core to an indazole has been used to transform selective inhibitors of one protein into dual inhibitors of related proteins.

Potential bioisosteric replacements for the 2,3-dihydro-1H-indole scaffold could include:

Indoline (B122111) derivatives: Modifications within the dihydroindole core itself, such as the introduction of additional substituents or heteroatoms.

Benzofuran and Dihydrobenzofuran analogues: Replacing the nitrogen atom with an oxygen atom would significantly alter the electronic and hydrogen bonding properties.

Indazole and Dihydroindazole analogues: These scaffolds maintain a bicyclic aromatic system but with a different arrangement of nitrogen atoms, which can lead to altered vectoral properties of substituents.

The choice of a particular scaffold would depend on the desired physicochemical properties and the specific interactions with the biological target. The goal of scaffold hopping is to identify new core structures that maintain or improve biological activity while offering advantages in terms of synthesis, patentability, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |

| 2,3-Dihydro-1H-indole | Dihydrobenzofuran | To remove the basic nitrogen and explore different hydrogen bonding patterns. |

| 2,3-Dihydro-1H-indole | Indazole | To alter the position of the hydrogen bond donor and the electronic distribution in the aromatic ring. |

| 2,3-Dihydro-1H-indole | Tetrahydroquinoline | To explore a six-membered heterocyclic core with potentially different conformational preferences. |

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

Target Identification and Validation Approaches

There is no publicly available research that identifies or validates specific biological targets for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole.

Ligand-Receptor Interaction Dynamics and Conformational Changes

Without an identified biological target, there is no information regarding the ligand-receptor interaction dynamics or any conformational changes that may occur upon binding of this compound.

Intracellular Signaling Cascades Triggered by Compound Binding

The intracellular signaling cascades triggered by the binding of this compound have not been elucidated, as its primary molecular targets are currently unknown.

Protein-Ligand Complex Characterization (e.g., X-ray crystallography, cryo-EM studies)

No X-ray crystallography or cryo-EM studies have been published that characterize the complex of this compound with a protein or other biological macromolecule.

Gene and Protein Expression Regulation Studies

There are no available studies investigating the effects of this compound on gene or protein expression.

Pharmacokinetic and Pharmacodynamic Characterization Pre Clinical Research Focus

Absorption and Distribution Studies in Pre-clinical Models

There is no available scientific literature detailing the absorption and distribution characteristics of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole in pre-clinical models. Studies that would typically determine parameters such as the rate and extent of absorption following oral or other routes of administration, as well as the pattern of distribution into various tissues and organs, have not been published for this compound.

Metabolic Pathways and Metabolite Identification (In Vitro and Pre-clinical In Vivo)

Specific studies on the metabolic pathways of this compound have not been reported. Consequently, its metabolites, whether generated through in vitro systems like liver microsomes or identified from in vivo pre-clinical models, remain uncharacterized. Research on similar compounds, such as 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), has identified metabolites formed through demethylation and hydroxylation, but it is not scientifically accurate to extrapolate these findings directly to this compound without specific experimental evidence. nih.govresearchgate.net

Excretion Routes and Clearance Mechanisms

Information regarding the primary routes of excretion (e.g., renal, biliary) and the mechanisms of clearance for this compound from the body in pre-clinical models is not available in the current body of scientific literature.

Plasma Protein Binding Characteristics

There are no published data on the extent to which this compound binds to plasma proteins, such as albumin, in any pre-clinical species. This information is crucial for understanding the fraction of the compound that is free to exert its pharmacological effects and to be metabolized and excreted.

Pre-clinical Half-Life and Bioavailability Assessments

Due to the absence of in vivo studies, the pharmacokinetic parameters of half-life (t½) and bioavailability for this compound have not been determined in any pre-clinical model.

Pharmacokinetic-Pharmacodynamic Relationship Modeling

Without foundational pharmacokinetic and pharmacodynamic data, no modeling has been performed to establish a relationship between the concentration of this compound in the body and its pharmacological effects in pre-clinical models.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking and virtual screening are foundational computational techniques used to predict how a molecule like 5-Methoxy-3-propyl-2,3-dihydro-1H-indole might interact with a specific biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating its binding affinity, often expressed as a docking score. This score helps estimate the strength of the interaction. For instance, docking studies on similar 5-methoxyindole (B15748) derivatives have been performed to evaluate their binding modes with targets like the lanosterol (B1674476) 14a-demethylase of C. albicans and the COX-2 enzyme. mdpi.comnih.gov Such studies reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the methoxy (B1213986) group, the indole (B1671886) nitrogen, and amino acid residues in the target's active site. nih.gov

Ligand-Based Virtual Screening (LBVS) uses the known properties of active molecules to identify other compounds in large databases that are likely to have similar biological activity. nih.gov If this compound were identified as an active compound, its structural and electronic features would be used to create a query. This query could be based on 2D similarity or a 3D pharmacophore model. nih.govdovepress.com A pharmacophore model defines the essential spatial arrangement of features necessary for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govdergipark.org.tr This model is then used to screen databases for other molecules that match these features, allowing for the rapid identification of new potential drug candidates. ugm.ac.id

| Technique | Application to this compound | Key Insights Gained |

|---|---|---|

| Molecular Docking | Prediction of binding pose and affinity to specific protein targets (e.g., kinases, GPCRs, enzymes). | Binding energy (kcal/mol), identification of key interacting amino acids, visualization of hydrogen bonds and hydrophobic interactions. |

| Pharmacophore Modeling | Development of a 3D model based on the compound's key chemical features (H-bond acceptors/donors, aromatic rings, etc.). | A query for screening large chemical libraries to find structurally diverse compounds with potentially similar biological activity. |

| Ligand-Based Virtual Screening | Use of the compound's structure as a template to search for structurally similar molecules in databases. | Identification of novel hit compounds for further experimental testing. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing deep insights into their structure and reactivity. researchgate.netresearchgate.netnih.gov For this compound, these calculations can determine a range of molecular parameters.

DFT studies on related indoline (B122111) and methoxyindole derivatives have been used to calculate optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.networldscientific.compsu.edu The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and prone to charge transfer, which can be crucial for its interaction with biological targets. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the molecule's surface. This map visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom, indicating these are sites susceptible to electrophilic attack and capable of forming hydrogen bonds. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify intramolecular charge transfer interactions, confirming the delocalization of electrons within the molecule that contributes to its stability. researchgate.net

| Parameter | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. |

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of a compound in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govuzh.ch An MD simulation of the this compound-target complex would provide critical information about the stability of the interaction. researchgate.net

By simulating the complex in a physiological environment (including water and ions) for nanoseconds or even microseconds, researchers can observe how the ligand and protein adapt to each other. uzh.ch Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD suggests the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid. This can highlight key residues that adjust to accommodate the ligand. nih.gov

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds identified in docking, confirming their importance for binding affinity.

MD simulations are crucial for refining docking results and providing a more accurate estimation of binding free energies, helping to validate whether this compound is a viable candidate for inhibiting a specific target. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

A compound's efficacy as a drug depends not only on its interaction with the target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). technologynetworks.com Computational tools can predict these properties early in the drug discovery process, saving time and resources. researchgate.netnih.gov For this compound, various ADME parameters can be calculated based on its structure.

Absorption: Prediction of properties like human intestinal absorption and blood-brain barrier (BBB) penetration.

Distribution: Calculation of lipophilicity (LogP) and water solubility, which influence how the compound distributes throughout the body. researchgate.net

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. researchgate.net

Excretion: Prediction of the compound's clearance from the body.

Many of these predictions are guided by established rules, such as Lipinski's Rule of Five, which assesses the "drug-likeness" of a molecule based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.gov In silico ADME studies on various indole derivatives have shown that this scaffold often possesses favorable drug-like properties. nih.govresearchgate.net

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Molecular Weight | ~191.27 g/mol | Complies with Lipinski's Rule (<500), favorable for absorption. |

| LogP (Lipophilicity) | Predicted to be moderate | Good balance for membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 1 (N-H group) | Complies with Lipinski's Rule (<5). |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | Complies with Lipinski's Rule (<10). |

| Blood-Brain Barrier (BBB) | Potentially BBB-permeable | May be suitable for targeting central nervous system disorders. researchgate.net |

| GI Absorption | Predicted to be high | Indicates good potential for oral bioavailability. researchgate.net |

De Novo Design Approaches Based on the this compound Scaffold

De novo design involves the computational creation of novel molecules that are optimized to fit the binding site of a biological target. niscpr.res.in The this compound scaffold can serve as an excellent starting point for such designs. The indole scaffold is recognized for its versatility in drug design. mdpi.comnih.gov

One common technique is scaffold hopping , where the core 2,3-dihydro-1H-indole structure is replaced by a different, often bioisosteric, core while retaining the key interacting substituents (the 5-methoxy and 3-propyl groups). nih.govrsc.org This can lead to novel chemotypes with improved properties, such as better selectivity or fewer off-target effects. For example, researchers have successfully used scaffold hopping to transform indole-based inhibitors into indazole derivatives to achieve a different selectivity profile. nih.gov

Another approach is fragment-based design . Here, the this compound could be deconstructed into fragments. Computational methods would then identify how these or other small chemical fragments could be grown or linked within the target's active site to design a new, highly potent molecule from the ground up. These computational strategies leverage the structural information of the indoline core to explore new chemical space and design next-generation therapeutic agents.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Quantification in Complex Matrices (e.g., HPLC, UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represent the gold standard for the quantification of indole (B1671886) derivatives in complex biological and environmental matrices. While specific validated methods for 5-Methoxy-3-propyl-2,3-dihydro-1H-indole are not widely published, established protocols for similar indole alkaloids provide a robust framework for method development. mdpi.comuniversiteitleiden.nlmdpi.com

Methodological Approach:

Sample Preparation: Analysis in complex matrices like plasma, serum, or tissue homogenates typically begins with protein precipitation using organic solvents such as acetonitrile, followed by centrifugation to remove solid debris. nih.gov Solid-phase extraction (SPE) may also be employed for sample cleanup and concentration, particularly for trace-level analysis.

Chromatographic Separation: Separation is commonly achieved on a reversed-phase column, such as a C18 column. nih.govresearchgate.net A gradient elution mobile phase is often used, typically consisting of an aqueous component with a modifier like formic acid (to improve peak shape and ionization) and an organic component like methanol (B129727) or acetonitrile. nih.govresearchgate.net The gradient allows for efficient separation of the analyte from matrix components with varying polarities.

Detection and Quantification: For HPLC with UV detection, the strong UV chromophore of the indole nucleus allows for sensitive detection. universiteitleiden.nl However, UPLC-MS/MS provides superior selectivity and sensitivity. mdpi.com The analysis is typically performed in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For this compound (molecular weight: 191.27 g/mol ), the protonated molecule [M+H]⁺ at m/z 192.3 would be selected as the precursor ion. Product ions would be determined through fragmentation experiments.

A typical UPLC-MS/MS method for a related indole compound is summarized in the table below.

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 192.3 |

| Product Ions | To be determined experimentally |

This table is illustrative and based on general methods for indole derivatives; specific parameters would require experimental optimization for this compound.

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information. Expected signals would include aromatic protons on the benzene (B151609) ring (typically in the δ 6.5-7.5 ppm range), a singlet for the methoxy (B1213986) group protons (~δ 3.8 ppm), and aliphatic protons for the propyl group and the dihydroindole core. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. Aromatic carbons would appear in the δ 100-155 ppm region, the methoxy carbon around δ 55-60 ppm, and the aliphatic carbons of the propyl and dihydroindole moieties in the upfield region (δ 10-60 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under Electron Ionization (EI) or ESI, the molecule would show a molecular ion peak (or pseudomolecular ion [M+H]⁺) corresponding to its mass. The fragmentation pattern of related 3-alkylindoles often involves the cleavage of the alkyl chain. nih.gov For this compound, a primary fragmentation would likely be the loss of an ethyl radical (M-29) to form a stable secondary carbocation, or the loss of the entire propyl group.

Infrared (IR) and UV-Vis Spectroscopy:

IR Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected vibrations include N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and C-O stretching for the methoxy ether (around 1030-1250 cm⁻¹). mdpi.com

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima characteristic of the methoxy-substituted dihydroindole chromophore.

| Spectroscopic Technique | Predicted Data for this compound |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 192.3. Key fragments from loss of propyl side chain. |

| ¹H NMR | Aromatic (δ 6.5-7.5), Methoxy (singlet, ~δ 3.8), Aliphatic (δ 0.9-3.5) |

| ¹³C NMR | Aromatic (δ 100-155), Methoxy (~δ 55-60), Aliphatic (δ 10-60) |

| Infrared (IR) | N-H (~3400 cm⁻¹), C-H (aromatic & aliphatic), C-O (~1250 cm⁻¹) |

This table contains predicted data based on the chemical structure and data from analogous compounds. Experimental verification is required.

Radioligand Binding Assay Development and Optimization

Given the structural similarity of the indole core to neurotransmitters like serotonin (B10506), radioligand binding assays are a critical tool to determine the affinity of this compound for specific receptors, such as serotonin (5-HT) or dopamine (B1211576) (D) receptors. mdpi.comnih.govnih.gov

Assay Development Principles:

Target Selection: Based on structural similarity, initial screening would likely target various 5-HT receptor subtypes (e.g., 5-HT₂A, 5-HT₆). nih.goveurofinsdiscovery.com

Radioligand Choice: A suitable radioligand with high affinity and specificity for the target receptor is chosen (e.g., [³H]ketanserin for 5-HT₂A receptors). eurofinsdiscovery.com

Assay Conditions: The assay is performed using cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells). mdpi.com Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

Data Analysis: Following incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) is determined. This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Optimization of the assay involves determining the ideal protein concentration, incubation time, and temperature to ensure the reaction reaches equilibrium and provides a robust signal-to-noise ratio.

Biosensor-Based Detection and Interaction Characterization

Biosensors offer a modern, often label-free, approach for real-time detection and characterization of molecular interactions. hilarispublisher.comhilarispublisher.com While specific biosensors for this compound have not been reported, existing technologies for detecting neurotransmitters and related molecules could be adapted. mdpi.comnih.gov

Potential Biosensor Platforms:

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current or potential) upon the analyte binding to a recognition element (like an enzyme or antibody) immobilized on an electrode surface. researchgate.net Carbon nanotubes or conducting polymers can be used to enhance sensitivity. mdpi.com

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) can monitor binding events in real-time. In an SPR experiment, a target protein (e.g., a receptor) is immobilized on a sensor chip. The flow of the analyte over the chip causes a change in the refractive index at the surface, which is proportional to the amount of bound analyte. This allows for the determination of kinetic parameters like association (kₐ) and dissociation (kₑ) rates, in addition to the binding affinity (K₋).

Fluorescent Biosensors: Genetically encoded fluorescent biosensors based on G-protein coupled receptors (GPCRs) could be used. nih.gov In this approach, a fluorescent protein is inserted into a receptor. Binding of a ligand like this compound induces a conformational change in the receptor, which in turn alters the fluorescence of the reporter protein. This allows for dynamic monitoring of ligand-receptor interactions in living cells. nih.gov

The development of a specific biosensor would require a suitable recognition element that binds to this compound with high affinity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.